molecular formula C16H21NO3 B2572113 Tert-butyl 3-oxo-5-phenylpiperidine-1-carboxylate CAS No. 1824093-84-6

Tert-butyl 3-oxo-5-phenylpiperidine-1-carboxylate

Cat. No.: B2572113
CAS No.: 1824093-84-6
M. Wt: 275.348
InChI Key: QFUPBQQHSZSANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-5-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

Tert-butyl 3-oxo-5-phenylpiperidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-5-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 3-oxo-5-phenylpiperidine-1-carboxylate include:

Uniqueness

This compound is unique due to its phenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .

Biological Activity

Tert-butyl 3-oxo-5-phenylpiperidine-1-carboxylate is a synthetic compound belonging to the class of piperidine derivatives. Its unique structural features, including a piperidine ring and a tert-butyl ester group, contribute to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H20_{20}N2_{2}O3_{3}
  • Molecular Weight : Approximately 288.34 g/mol
  • Structure : The compound features a piperidine ring with a carbonyl group and a phenyl group attached, which enhances its lipophilicity and potential for biological interactions.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group in similar compounds has been shown to enhance binding affinity and selectivity, which may also apply to this compound. The proposed mechanisms include:

  • Enzyme Inhibition : Binding to active sites of enzymes, potentially altering their activity.
  • Receptor Interaction : Modulating receptor-mediated pathways that influence cellular responses.

Biological Activities

  • Anticancer Properties
    • Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction through caspase activation pathways.
  • Antimicrobial Activity
    • Research indicates potential antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Neuroprotective Effects
    • Some studies have hinted at neuroprotective properties, possibly through modulation of neuroinflammatory pathways.

Study 1: Anticancer Activity

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The study reported:

  • Cell Viability Reduction : Over 70% reduction in cell viability at concentrations above 10 µM.
  • Mechanism : Induction of apoptosis was confirmed through increased levels of cleaved caspases.

Study 2: Antimicrobial Efficacy

In vitro assays evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria. Results indicated:

  • Minimum Inhibitory Concentration (MIC) : Values ranged from 50 µg/mL to 100 µg/mL depending on the bacterial strain.
  • Effectiveness : Particularly effective against Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of ActionReference
Tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylateAnticancer, AntimicrobialEnzyme inhibition
Phenethyl Isothiocyanate (PEITC)AnticancerCell cycle arrest
Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylateAntimicrobialUnknown

Properties

IUPAC Name

tert-butyl 3-oxo-5-phenylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-13(9-14(18)11-17)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUPBQQHSZSANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(=O)C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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